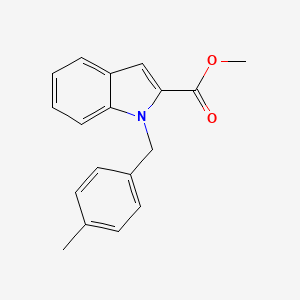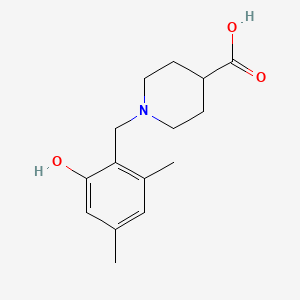
1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine
Overview
Description
The compound “1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine” is a complex organic molecule. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and various functional groups attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as protodeboronation of alkyl boronic esters . These methods utilize a radical approach and can be paired with a Matteson homologation .Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine involves the inhibition of the EGFR tyrosine kinase. This enzyme plays a critical role in the regulation of cell growth and proliferation, and its overexpression has been implicated in the development and progression of various types of cancer. By inhibiting this enzyme, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to inhibit the activity of the protein kinase C (PKC) enzyme, which plays a critical role in the regulation of various cellular processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine in lab experiments is its potent inhibitory activity against the EGFR tyrosine kinase. This makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine. One potential direction is the development of new analogs of this compound that have improved potency and selectivity. Another direction is the investigation of the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of this compound.
Scientific Research Applications
1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been studied for its effects on various signaling pathways, including the EGFR signaling pathway.
properties
IUPAC Name |
3-(benzenesulfonyl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-11-12(2)17(9-10-20-3)15(16)14(11)21(18,19)13-7-5-4-6-8-13/h4-8H,9-10,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNSJRZAZIXARS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001158729 | |
| Record name | 1-(2-Methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001158729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
860648-70-0 | |
| Record name | 1-(2-Methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860648-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001158729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(2-Hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-1-ethanone](/img/structure/B3158815.png)

![methyl 3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B3158824.png)
![1-[(3-nitro-4-{2-[(E,2E)-3-phenyl-2-propenylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B3158826.png)
![2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic acid](/img/structure/B3158828.png)
![Ethyl 2-[4-chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B3158835.png)
![ethyl 2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B3158844.png)

![13-(4-ethylbenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B3158852.png)
![1-Phenyl-4-{[2-(2-propynyloxy)-1-naphthyl]methyl}piperazine](/img/structure/B3158877.png)

